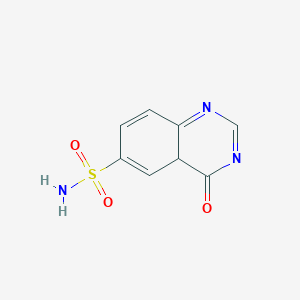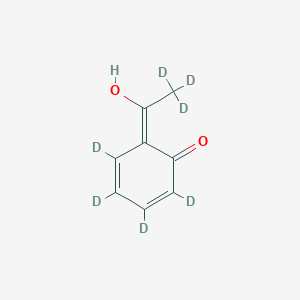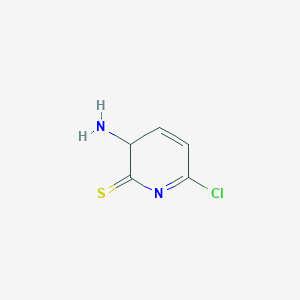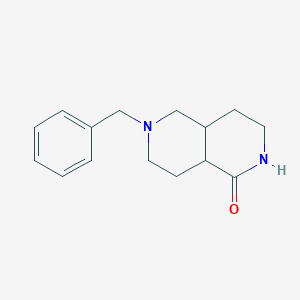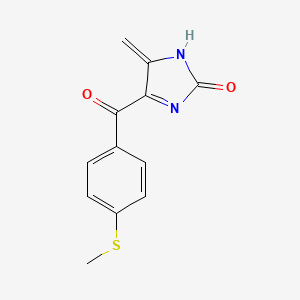
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a methylidene group at the 5-position and a 4-methylsulfanylbenzoyl group at the 4-position. These structural features make it a unique and valuable compound in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. One common method is the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones. The cyclization is usually carried out with heating in basic media, such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of microwave irradiation has been shown to increase the efficiency of the cyclization process . Additionally, the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates has been used to produce a range of 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones .
化学反応の分析
Types of Reactions
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent protein chromophore.
Industry: Utilized in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator by binding to the proteasome and altering its activity . This interaction can lead to the degradation of specific proteins, thereby affecting various cellular processes.
類似化合物との比較
Similar Compounds
Imidazol-4-ones: These compounds share the imidazole core structure but differ in their substituents.
Imidazol-2-ones: Similar to imidazol-4-ones but with the carbonyl group at a different position.
Uniqueness
5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylidene and 4-methylsulfanylbenzoyl groups make it particularly valuable in the synthesis of fluorescent proteins and as a proteasome modulator .
特性
分子式 |
C12H10N2O2S |
|---|---|
分子量 |
246.29 g/mol |
IUPAC名 |
5-methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1H2,2H3,(H,13,16) |
InChIキー |
NCRCYFBZHHMDPQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(=O)C2=NC(=O)NC2=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



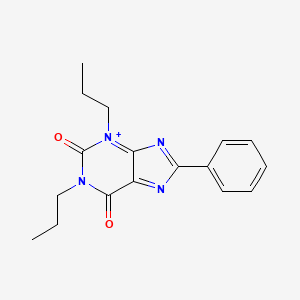
![N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride](/img/structure/B12353494.png)
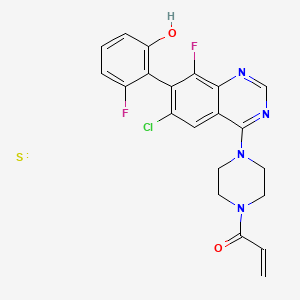
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
